molecular formula C16H18N6O2 B5702491 N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

Cat. No. B5702491
M. Wt: 326.35 g/mol
InChI Key: KYTKEFACWPEGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPT is a triazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of research applications.

Mechanism of Action

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is thought to act by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of HIF-1 under normoxic conditions. By inhibiting these enzymes, N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine allows HIF-1 to accumulate in cells even in the presence of oxygen, leading to increased expression of HIF-1 target genes.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects, including increased expression of angiogenic factors such as vascular endothelial growth factor (VEGF), increased glucose uptake and glycolysis, and increased cell survival under hypoxic conditions. These effects make N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine a valuable tool for studying the cellular response to hypoxia and for investigating the role of HIF-1 in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is its ability to induce HIF-1 expression in a wide range of cell types, making it a versatile tool for studying the effects of hypoxia on cellular physiology. However, one limitation of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is its potential toxicity at high concentrations, which can limit its use in some experimental systems. Additionally, N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine may have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine and its applications in scientific research. One area of interest is the development of more selective inhibitors of prolyl hydroxylase enzymes, which could allow for more precise control of HIF-1 expression and minimize off-target effects. Additionally, there is growing interest in the use of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine as a therapeutic agent for a variety of diseases, including cancer and ischemic injury. Further research is needed to fully understand the potential benefits and limitations of N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine in these contexts.

Synthesis Methods

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine can be synthesized using a variety of methods, but one of the most common is the reaction of 3,4-dimethoxyphenyl hydrazine with 2,4,6-trimethylpyrimidine-5-carboxaldehyde in the presence of a base such as sodium methoxide. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a chemical inducer of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a key role in the cellular response to low oxygen levels. N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine has been shown to increase HIF-1 levels in a variety of cell types, making it a valuable tool for studying the effects of hypoxia on cellular physiology.

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-9-7-10(2)18-15(17-9)20-16-19-14(21-22-16)11-5-6-12(23-3)13(8-11)24-4/h5-8H,1-4H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTKEFACWPEGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

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